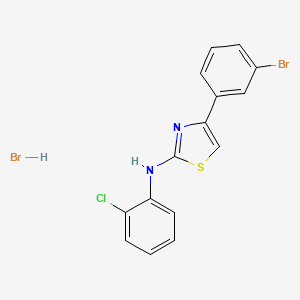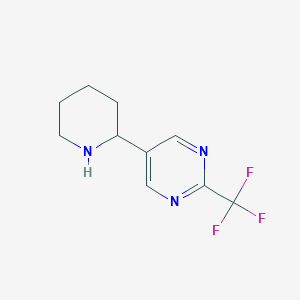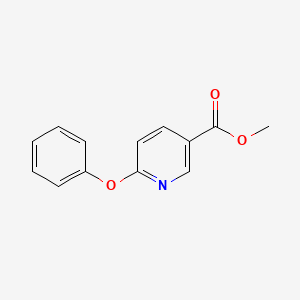![molecular formula C12H11FN2O B2812237 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one CAS No. 219865-66-4](/img/structure/B2812237.png)
2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one is a chemical compound that has gained significant attention in scientific research. It is a pyridazine derivative that has shown potential in various biological and medicinal applications.
Wirkmechanismus
The mechanism of action of 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one is not fully understood. However, it has been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by inhibiting the activity of specific enzymes that are essential for cell survival. It also inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one has several biochemical and physiological effects. It has been found to reduce the expression of specific genes that are involved in cancer cell proliferation and survival. It also increases the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines, thereby reducing inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one in lab experiments is its high yield synthesis method, which makes it practical for large-scale production. Additionally, the compound has been extensively studied and has shown promising results in various biological and medicinal applications. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in specific applications.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one. One of the most promising areas of research is the development of new derivatives with improved anticancer activity and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of the compound fully. This will enable researchers to optimize its use in specific applications and develop new drugs that target specific diseases. Finally, the compound's potential in combination therapy with other drugs should be investigated to improve its efficacy and reduce side effects.
In conclusion, 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one is a promising compound with potential in various biological and medicinal applications. Its synthesis method is practical for large-scale production, and it has shown potent anticancer, anti-inflammatory, and antioxidant activity. Further research is needed to fully understand its mechanism of action and optimize its use in specific applications.
Synthesemethoden
The synthesis of 2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one involves the reaction of 4-fluorobenzyl bromide with 2-amino-5-methylpyridazine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound. The yield of the synthesis method is relatively high, making it a practical method for large-scale production.
Wissenschaftliche Forschungsanwendungen
2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one has been extensively studied for its potential in various biological and medicinal applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, it has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-9-2-7-12(16)15(14-9)8-10-3-5-11(13)6-4-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNLIVRSMVOMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorophenyl)methyl]-6-methylpyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromospiro[3.4]octane](/img/structure/B2812154.png)
![N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2812156.png)


![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)


![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)





![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2812175.png)